molecular formula C19H19FN6O B2780248 5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2415520-45-3

5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2780248
CAS No.: 2415520-45-3
M. Wt: 366.4
InChI Key: YFUACQWQNDRXGX-UHFFFAOYSA-N
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Description

5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated pyrimidine, piperazine, and pyrazole moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a fluorinated benzaldehyde and a suitable amine.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution, where the pyrimidine intermediate reacts with piperazine under controlled conditions.

    Pyrazole Attachment: The final step involves the coupling of the piperazine-pyrimidine intermediate with a pyrazole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine lies in its combination of fluorinated pyrimidine, piperazine, and pyrazole moieties. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-24-15(7-8-23-24)19(27)26-11-9-25(10-12-26)18-16(20)17(21-13-22-18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUACQWQNDRXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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